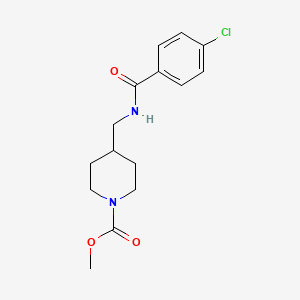

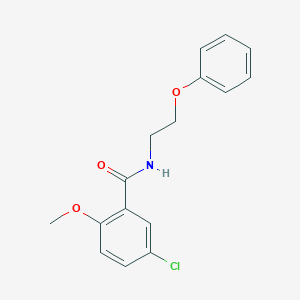

![molecular formula C17H13Cl2NO B2751487 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole CAS No. 338966-96-4](/img/structure/B2751487.png)

1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

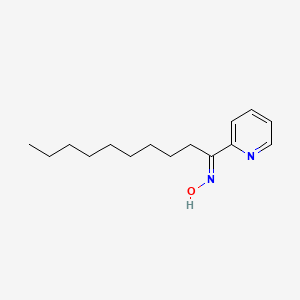

1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole is a chemical compound with the molecular formula C17H13Cl2NO. It has a molecular weight of 318.2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Schiff base ligands derived from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives have been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes . Additionally, catalytic protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole consists of a pyrrole ring attached to a 2,4-dichlorophenyl group through a benzyloxy linker .Chemical Reactions Analysis

While specific chemical reactions involving 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole have not been found, reactions involving similar compounds have been reported. For example, Suzuki–Miyaura coupling reactions involving organoboron compounds have been widely studied . Protodeboronation of alkyl boronic esters has also been reported .科学的研究の応用

Antitumoral Agents

Functionalized pyrroles have been studied for their potential as antitumoral agents. For instance, two chain functionalized pyrroles, including compounds closely related to the one , have been synthesized and their crystal structures obtained ab initio from synchrotron X-ray powder diffraction data. These compounds have been identified as important active candidates in antitumor activity, highlighting the broader applicability of pyrrole derivatives in medicinal chemistry and drug design (Silva et al., 2012).

Corrosion Inhibition

A new penta-substituted pyrrole derivative was synthesized and its structure confirmed through various spectroscopic techniques and single-crystal X-ray diffraction. Computational studies predicted its spectral and geometrical data with high accuracy, and electrochemical studies demonstrated its effectiveness as a corrosion inhibitor on steel surfaces. This indicates the potential of pyrrole derivatives in industrial applications, particularly in protecting metals from corrosion (Louroubi et al., 2019).

Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes have been synthesized and studied for their electrochemical properties, showing low oxidation potentials and stability in their conducting form. This research points to the use of pyrrole-based monomers in the creation of conducting polymers, which are valuable for electronic applications due to their stability and low energy requirements for conductivity (Sotzing et al., 1996).

Photoluminescent Materials

The synthesis of π-conjugated polymers and copolymers containing pyrrole units has led to materials with promising photoluminescent properties. These materials show strong photoluminescence and enhanced photochemical stability compared to saturated polymers, making them suitable for electronic applications, including as active layers in optoelectronic devices (Beyerlein & Tieke, 2000).

Supramolecular Chemistry

Pyrrole derivatives have also been used to create new classes of anionic supramolecular polymers, demonstrating the ability of pyrrole groups to form dimers via hydrogen bonds. This property is leveraged to build polyanionic chains, contributing to the development of materials with potential applications in molecular electronics and nanotechnology (Gale et al., 2002).

特性

IUPAC Name |

1-(2,4-dichloro-5-phenylmethoxyphenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO/c18-14-10-15(19)17(11-16(14)20-8-4-5-9-20)21-12-13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRMOPZKXAGXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

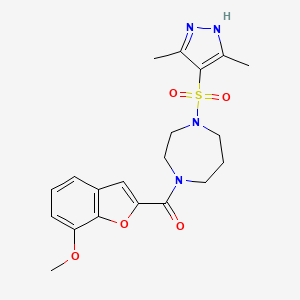

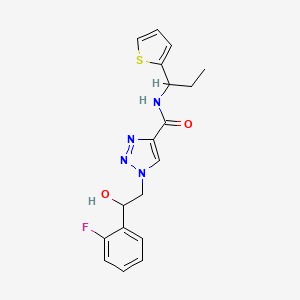

![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)

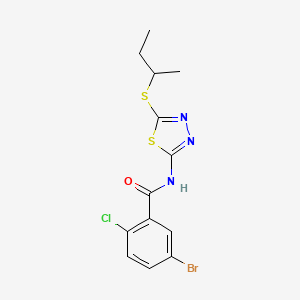

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)

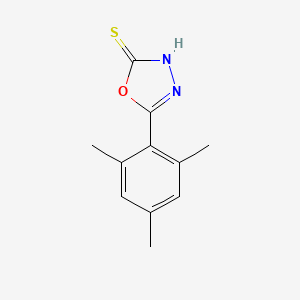

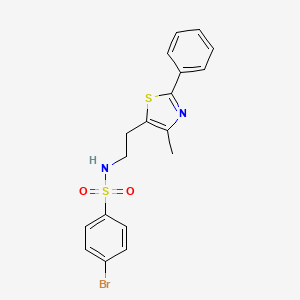

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2751419.png)

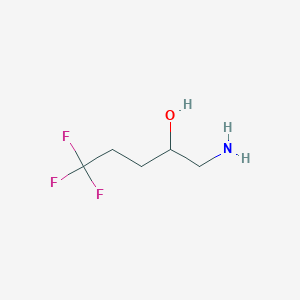

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)